Imidazo[1,2-a]pyrazine-3-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyrazine-3-carboxylic acid is a compound with a molecular weight of 163.14 . It acts as a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrazine-3-carboxylic acid is represented by the Inchi Code: 1S/C7H5N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4H, (H,11,12) .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyrazine-3-carboxylic acid has a molecular weight of 163.14 . It is a solid substance that should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Scientific Field
Drug Development
Scientific Field
Material Science
Scientific Field
Optoelectronic Devices
Scientific Field
Biological Imaging
Scientific Field
Sensor Technology
Scientific Field
These applications highlight the compound’s versatility across different fields of scientific research. The methods and results vary depending on the specific application, but generally involve a combination of synthesis, characterization, and testing to explore the compound’s potential .
These applications further demonstrate the broad utility of Imidazo[1,2-a]pyrazine-3-carboxylic acid in various scientific domains, offering promising avenues for research and development. The methods and results are based on rigorous experimentation and analysis, providing a foundation for future innovations .
These additional applications underscore the compound’s multifaceted role in advancing scientific research and technology. The detailed methods and results are indicative of the compound’s potential to contribute significantly to various scientific fields .
Safety And Hazards
The safety information for Imidazo[1,2-a]pyrazine-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .
properties
IUPAC Name |
imidazo[1,2-a]pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBLRUPBVBHCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrazine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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